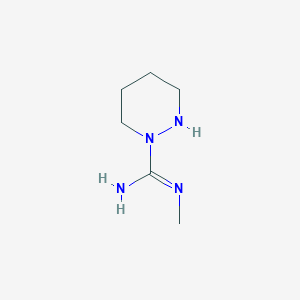
N-Methyltetrahydropyridazine-1(2H)-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyltetrahydropyridazine-1(2H)-carboximidamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure and properties make it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyltetrahydropyridazine-1(2H)-carboximidamide typically involves the reaction of tetrahydropyridazine derivatives with methylating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-Methyltetrahydropyridazine-1(2H)-carboximidamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyltetrahydropyridazine-1(2H)-carboximidamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyltetrahydropyridazine-1(2H)-carboximidamide include other tetrahydropyridazine derivatives and related heterocyclic compounds.
Uniqueness
This compound is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other similar compounds
Conclusion
This compound is a compound of interest in various scientific and industrial fields. Its unique structure and properties make it a valuable subject for research and potential applications. Further studies and detailed information from scientific literature are essential to fully understand its potential and applications.
Properties
Molecular Formula |
C6H14N4 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N'-methyldiazinane-1-carboximidamide |
InChI |
InChI=1S/C6H14N4/c1-8-6(7)10-5-3-2-4-9-10/h9H,2-5H2,1H3,(H2,7,8) |
InChI Key |
KUSDARKSIWKTJR-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)N1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)




![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)


